molecular formula C9H7IO2 B8814985 3-(4-iodophenyl)prop-2-enoic Acid

3-(4-iodophenyl)prop-2-enoic Acid

Cat. No. B8814985
M. Wt: 274.05 g/mol
InChI Key: NIDLJAPEZBFHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-iodophenyl)prop-2-enoic Acid is a useful research compound. Its molecular formula is C9H7IO2 and its molecular weight is 274.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-iodophenyl)prop-2-enoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-iodophenyl)prop-2-enoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-iodophenyl)prop-2-enoic Acid

Molecular Formula

C9H7IO2

Molecular Weight

274.05 g/mol

IUPAC Name

3-(4-iodophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H7IO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)

InChI Key

NIDLJAPEZBFHGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl-4-iodo-cinnamate (3.2 g, 10.5 mmol) in methanol (25 mL), tetrahydrofuran (25 ml) and water (15 mL) was treated with lithium hydroxide monohydrate (4.2 g, 100 mmol) and the resulting reaction mixture was stirred at ambient temperature over 2 days. The volatiles were evaporated in vacuo and the residue was neutralized with saturated aqueous ammonium chloride solution. The precipitated solid was filtered, washed with water and hexane and dried to afford the title product as a white solid (2.9 g, 91%). It was used as such for the next step.
Name
ethyl-4-iodo-cinnamate
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
91%

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